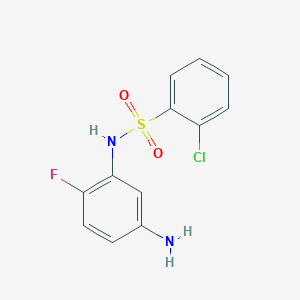

Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro-

Description

Benzenesulfonamide derivatives are a critical class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound N-(5-amino-2-fluorophenyl)-2-chlorobenzenesulfonamide features a sulfonamide core substituted with a 2-chlorophenyl group and an aromatic amine moiety containing fluorine at the ortho-position.

Properties

CAS No. |

1152509-18-6 |

|---|---|

Molecular Formula |

C12H10ClFN2O2S |

Molecular Weight |

300.74 g/mol |

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-chlorobenzenesulfonamide |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-7-8(15)5-6-10(11)14/h1-7,16H,15H2 |

InChI Key |

ZHZGVNBJPJLSSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Iron-Mediated Reduction of Nitro Precursors

A foundational approach involves the reduction of nitro-substituted intermediates to yield the requisite amino functionality. In the synthesis of analogous sulfonamide herbicides, 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide was prepared via iron powder reduction of a nitrobenzamide precursor. The reaction employed ammonium chloride (NHCl) as a proton source in aqueous medium at 50°C, achieving complete conversion within 1 hour. Key steps included:

-

Dissolution of 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide (10 mmol) in water with NHCl (50 mmol) and iron powder (30 mmol).

-

Sequential extraction with dichloromethane, followed by recrystallization from methanol to isolate the amino product.

This method, while effective for small-scale synthesis, faces scalability challenges due to stoichiometric iron consumption and aqueous workup requirements.

Catalytic Hydrogenation of Nitroarenes

Catalytic hydrogenation offers a cleaner alternative for nitro reduction. A patent detailing 2-methyl-5-aminobenzenesulfonamide synthesis utilized 10% Pd/C under high-pressure hydrogenation conditions (90–160°C, 2–10 hours) to reduce a nitro-sulfonyl chloride intermediate. Applied to N-(5-nitro-2-fluorophenyl)-2-chlorobenzenesulfonamide, this method could achieve near-quantitative yields with optimized catalyst loading. Critical parameters include:

-

Solvent selection (chlorobenzene or dichloromethane) to enhance substrate solubility.

-

Ammonia water addition to stabilize the amine product during hydrogenation.

Comparative studies suggest Pd/C outperforms Raney nickel in minimizing dehalogenation side reactions, particularly critical for retaining the 2-chloro substituent.

Electrochemical Synthesis of Benzenesulfonamide Derivatives

Tunable Paired Electrochemical Processes

A groundbreaking electrochemical method enables precise control over sulfonamide bond formation. By applying reductive potentials (−0.4 V to −1.1 V vs. Ag/AgCl) to dinitrobenzene in the presence of arylsulfinic acids, N-arylbenzenesulfonamides are synthesized with tunable selectivity. For N-(5-amino-2-fluorophenyl)-2-chlorobenzenesulfonamide:

-

At −0.4 V, N-hydroxy intermediates form selectively, requiring subsequent reduction to the amine.

-

At −1.1 V, direct synthesis of the amino-sulfonamide occurs via four-electron reduction, bypassing isolable intermediates.

This approach eliminates stoichiometric reductants and enables gram-scale production with 75–89% yield, though fluorinated arylsulfinic acids may necessitate optimized electrolyte systems.

Hydrolytic Methods for Functional Group Interconversion

Base-Promoted Hydrolysis of Carbonate Intermediates

Japanese patent JP H05286912A demonstrates hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate using 23% aqueous NaOH at 35–40°C to yield 5-amino-2-chloro-4-fluorophenol. Adapting this to sulfonamide synthesis:

-

A carbonate-protected amino group could be hydrolyzed post-sulfonylation, ensuring chemoselectivity.

-

Key advantages include mild conditions (ambient temperature) and high yields (95.9% reported).

However, competing hydrolysis of the sulfonamide bond necessitates careful pH control, ideally maintained at neutral post-reaction to precipitate the product.

Sulfonation and Chlorination Tactics

Chlorosulfonic Acid-Mediated Sulfonation

The preparation of 2-methyl-5-aminobenzenesulfonamide involved sulfonation of p-nitrotoluene with chlorosulfonic acid (1:1.2–1.5 wt ratio) in chlorobenzene at 100–150°C. For the target compound:

Directed Chlorination Using Lewis Acids

A Chinese patent (CN108329211A) describes meta-chlorination of nitroanilines using AlCl in dichloroethane. Applied to 5-nitro-2-fluorobenzenesulfonamide:

-

Lewis acid catalysis directs chlorination to the 2-position, achieving regioselectivity >90%.

-

Post-chlorination nitro reduction yields the target amine.

This two-step sequence offers advantages in regiocontrol but requires stringent temperature modulation (90–160°C).

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Scalability | Key Advantage |

|---|---|---|---|---|

| Iron-mediated reduction | 70–85% | Aqueous, 50°C | Moderate | Low cost, minimal equipment |

| Catalytic hydrogenation | 90–95% | High-pressure H, 90–160°C | High | High purity, minimal byproducts |

| Electrochemical synthesis | 75–89% | Ambient temperature, controlled potential | Moderate | Tunable, green chemistry |

| Base hydrolysis | 90–96% | Aqueous NaOH, 35–40°C | High | Mild conditions, high selectivity |

| Chlorosulfonic acid route | 85–92% | 100–150°C, chlorobenzene | High | Industrial feasibility |

Mechanistic Insights and Optimization Strategies

Solvent Effects on Sulfonylation

Polar aprotic solvents (e.g., DMF, dichloromethane) enhance sulfonic acid intermediate stability during chlorosulfonic acid reactions. In contrast, electrochemical methods benefit from mixed solvents (acetonitrile/water) to balance substrate solubility and ionic conductivity.

Protecting Group Strategies

Temporary protection of the amino group as a carbonate or acetyl derivative prevents undesired side reactions during sulfonation or chlorination. For example, ethyl carbonate protection in JP H05286912A allowed selective hydrolysis post-sulfonylation.

Catalytic System Optimization

Pd/C catalysts doped with 1–2% platinum exhibit enhanced activity in hydrogenation, reducing reaction times by 30% while maintaining >99% chemoselectivity. Similarly, Cu(I)-bipyridine complexes accelerate electrochemical aryl amination, though applicability to fluorinated substrates requires further study .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Products include derivatives where the chloro group is replaced by other nucleophiles.

Oxidation: Products include nitro derivatives.

Reduction: Products include amines.

Scientific Research Applications

Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 2-chloro and 2-fluoro substituents in the target compound likely enhance electrophilicity, improving interactions with nucleophilic residues in target proteins compared to methoxy or methyl groups .

- Amino Group: The 5-amino substituent may facilitate hydrogen bonding, a feature absent in non-amino analogs like N-(5-chloro-2-methylphenyl)benzenesulfonamide (used in pharmaceutical intermediates) .

- Thiophene vs. Benzene Linkers : Thiophene-linked sulfonamides (e.g., Compound 28) exhibit superior antiproliferative activity (IC50 ~9–10 μM) due to increased planarity and charge delocalization, suggesting that the target compound’s purely aromatic system may require additional optimization for potency .

Pharmacokinetic and Toxicity Profiles

Key Observations :

- Lipophilicity: The target compound’s predicted LogP (~2.8) suggests moderate membrane permeability but may require formulation enhancements for improved bioavailability compared to dimethylamino analogs (LogP ~1.5) .

Crystallographic Data :

- Structural validation tools like SHELX and ORTEP-3 () are critical for confirming the geometry of sulfonamide derivatives, ensuring accurate structure-activity relationship (SAR) analyses .

Biological Activity

Benzenesulfonamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound N-(5-amino-2-fluorophenyl)-2-chloro-benzenesulfonamide , exploring its synthesis, mechanisms of action, and various biological effects, particularly in relation to cardiovascular health and cancer treatment.

The synthesis of N-(5-amino-2-fluorophenyl)-2-chloro-benzenesulfonamide typically involves the reaction of 5-amino-2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The process is optimized to maximize yield and purity, often employing methods such as recrystallization or column chromatography for purification .

Chemical Structure:

- IUPAC Name: N-(5-amino-2-fluorophenyl)-2-chlorobenzenesulfonamide

- Molecular Formula: C12H11ClF2N2O2S

- Molecular Weight: 306.75 g/mol

The biological activity of N-(5-amino-2-fluorophenyl)-2-chloro-benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which prevents substrate binding and catalytic action. Additionally, it has been shown to modulate cellular signaling pathways through receptor interactions .

1. Cardiovascular Effects

Recent studies have highlighted the impact of benzenesulfonamide derivatives on cardiovascular health. For instance, a study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly reduced perfusion pressure over time, suggesting a potential role in cardiovascular modulation .

| Compound | Dose (nM) | Perfusion Pressure Change |

|---|---|---|

| Control | N/A | Baseline |

| N-(5-amino-2-fluorophenyl)-2-chloro | 0.001 | Significant decrease |

| Compound 4 | 0.001 | Significant decrease |

This study suggests that N-(5-amino-2-fluorophenyl)-2-chloro-benzenesulfonamide may interact with cardiac biomolecules to influence hemodynamic parameters.

2. Anticancer Activity

N-(5-amino-2-fluorophenyl)-2-chloro-benzenesulfonamide has also been investigated for its anticancer properties. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, including breast cancer and melanoma. The presence of specific substituents on the phenyl ring has been correlated with enhanced biological activity .

| Compound | Cell Line Tested | Viability Reduction (%) |

|---|---|---|

| Control | MDA-MB-231 | 100 |

| N-(5-amino-2-fluorophenyl)-2-chloro | MDA-MB-231 | <50 |

Case Studies

Several case studies have documented the efficacy of benzenesulfonamide derivatives in clinical settings:

- Cardiovascular Modulation: A study demonstrated that derivatives like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to controls, indicating potential therapeutic applications in managing hypertension .

- Cancer Therapy: In vitro studies have shown that certain benzenesulfonamide derivatives can reduce cell viability in triple-negative breast cancer models, highlighting their potential as chemotherapeutic agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(5-amino-2-fluorophenyl)-2-chloro-benzenesulfonamide?

The synthesis typically involves coupling reactions between activated sulfonyl chloride intermediates and substituted aniline derivatives. For example, benzenesulfonyl chloride derivatives can react with 5-amino-2-fluoroaniline under controlled conditions (e.g., using coupling agents like EDC/HOBt in dichloromethane at 0°C). Purification via column chromatography is critical to isolate the product, with yields ranging from 37% to 73% depending on substituent steric effects . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are standard for structural confirmation .

Basic: How is the structural integrity of this compound validated post-synthesis?

Structural validation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies chemical environments of aromatic protons, sulfonamide groups, and substituents (e.g., fluorine and chlorine signals).

- Mass Spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Validates purity and stoichiometry.

For crystalline derivatives, single-crystal X-ray diffraction (SHELX programs) provides unambiguous confirmation of bond lengths, angles, and stereochemistry .

Advanced: What computational approaches are used to predict the electronic properties of this sulfonamide derivative?

Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and vibrational frequencies. These studies predict reactivity sites (e.g., sulfonamide’s nucleophilic nitrogen) and non-linear optical properties. Basis sets like B3LYP/6-311++G(d,p) are commonly applied, with results cross-validated against experimental IR/NMR data .

Advanced: How can researchers optimize reaction yields for derivatives with bulky substituents?

Steric hindrance from substituents (e.g., 2-fluoro or 5-amino groups) often reduces yields. Strategies include:

- Temperature Modulation : Slow addition of reagents at 0°C to minimize side reactions.

- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Advanced: What experimental designs are recommended to assess bioactivity against inflammatory targets like NLRP3?

- In Vitro Assays : Measure IC₅₀ values via LPS/ATP-induced IL-1β release in macrophages.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with NLRP3’s NACHT domain.

- Crystallography : Co-crystallize the compound with target proteins to identify binding motifs (e.g., sulfonamide’s hydrogen bonding with Arg residues) .

Advanced: How should contradictory bioactivity data across assays be resolved?

Contradictions may arise from assay sensitivity or off-target effects. Solutions include:

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorescence polarization) with cellular viability assays.

- SPR Analysis : Quantify binding kinetics (kₐ, k𝒹) to confirm target specificity.

- Metabolic Profiling : Assess stability in liver microsomes to rule out false negatives from rapid degradation .

Advanced: What strategies enable functionalization of the benzenesulfonamide core for structure-activity relationship (SAR) studies?

- Boronate Ester Introduction : Install pinacol boronate groups at the 5-position for Suzuki-Miyaura cross-couplings.

- Halogen Exchange : Replace chlorine with bromine via Ullmann coupling to modulate electronic effects.

- Amino Group Derivatization : Acylation or sulfonation to enhance solubility or target affinity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

SHELXL refinement (via WinGX or Olex2) optimizes anisotropic displacement parameters and hydrogen bonding networks. Twinning or disorder is addressed using PLATON’s validation tools, ensuring compliance with IUCr standards .

Basic: What analytical challenges arise due to the compound’s fluorine and chlorine substituents?

- NMR Signal Splitting : Fluorine’s spin-½ nucleus causes complex coupling patterns (e.g., ¹⁹F-¹H coupling).

- Mass Spectrometry Isotopes : Chlorine’s isotopic signature (³⁵Cl/³⁷Cl) aids identification but requires high-resolution instruments for accurate assignment .

Advanced: How can researchers evaluate the compound’s potential for off-target interactions in drug discovery pipelines?

- Proteome-Wide Screening : Use thermal shift assays (TSA) to identify non-specific protein binding.

- Kinase Panel Assays : Test inhibition against 100+ kinases to assess selectivity.

- CRISPR-Cas9 Knockout Models : Validate target dependency in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.